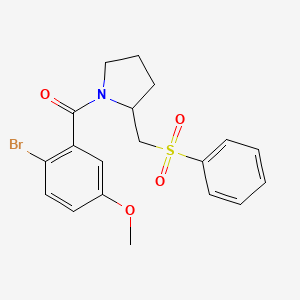

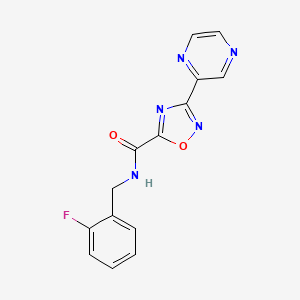

![molecular formula C7H8ClF3N2O B2582500 [6-(Trifluoromethoxy)-3-pyridyl]methanamine;hydrochloride CAS No. 2247773-27-7](/img/structure/B2582500.png)

[6-(Trifluoromethoxy)-3-pyridyl]methanamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[6-(Trifluoromethoxy)-3-pyridyl]methanamine;hydrochloride, also known as TFMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of phenethylamines and is structurally similar to other psychoactive substances such as MDMA and mescaline. In

Wissenschaftliche Forschungsanwendungen

Chemical Complexes and Catalytic Activity

[6-(Trifluoromethoxy)-3-pyridyl]methanamine;hydrochloride is studied for its role in forming chemical complexes and catalytic activity. For instance, studies on diiron(III) complexes with tridentate 3N ligands, including variants of pyridylmethanamine compounds, have been explored for their potential in catalyzing the selective hydroxylation of alkanes. These complexes have been characterized and evaluated for their efficiency and selectivity in oxidation reactions, suggesting their utility in catalytic processes (Sankaralingam & Palaniandavar, 2014).

Photocytotoxicity and Cellular Imaging

Research has also delved into the photocytotoxic properties of iron(III) complexes involving pyridylmethanamine derivatives. These studies have revealed the potential of these compounds in cellular imaging and their unprecedented photocytotoxicity under red light, opening avenues for their application in targeted therapies and medical diagnostics (Basu et al., 2014).

Fluorescence and Ligand Properties

The compound's derivatives have been explored for their fluorescence properties and the ability to form complexes with metal ions. Studies on tris((6-phenyl-2-pyridyl)methyl)amine and its derivatives highlight their potential in accommodating small molecules within hydrophobic cavities. The modified ligands have shown enhanced solubility in various solvents and demonstrated interesting fluorescence characteristics when interacting with metal ions like Zn(2+) and Cu(2+), which could be leveraged in analytical and bioimaging applications (Liang et al., 2009).

Eigenschaften

IUPAC Name |

[6-(trifluoromethoxy)pyridin-3-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)13-6-2-1-5(3-11)4-12-6;/h1-2,4H,3,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUYADLJNRNZGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN)OC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[6-(Trifluoromethoxy)-3-pyridyl]methanamine;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

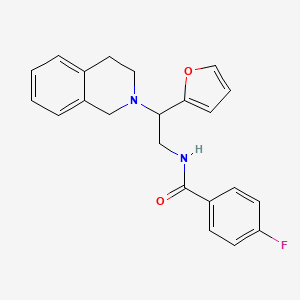

![1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B2582424.png)

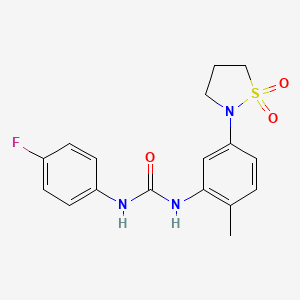

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2582428.png)

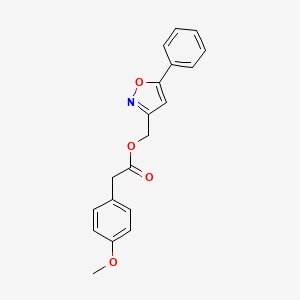

![2-[(2-furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2582438.png)

![2-Cyano-3-[5-(4-fluorophenyl)-2-furanyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-2-propenamide](/img/structure/B2582439.png)